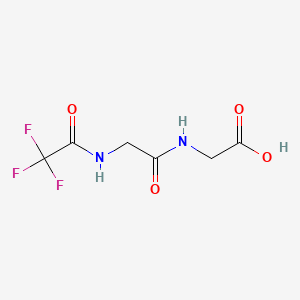
3-(ethenoxymethyl)-3-ethyloxetane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(ethenoxymethyl)-3-ethyloxetane is an organic compound with the molecular formula C8H14O2. It is a member of the oxetane family, characterized by a four-membered ring containing one oxygen atom. This compound is notable for its unique structure, which includes both an ethyl group and a vinyloxymethyl group attached to the oxetane ring. This combination of functional groups imparts distinct chemical properties and reactivity to the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(ethenoxymethyl)-3-ethyloxetane typically involves the reaction of 3-ethyl-3-hydroxymethyl oxetane with vinyl acetate in the presence of a base such as sodium hydride. The reaction proceeds via an esterification mechanism, where the hydroxyl group of the oxetane reacts with the vinyl acetate to form the vinyloxymethyl group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and temperature control systems .
Analyse Des Réactions Chimiques
Types of Reactions
3-(ethenoxymethyl)-3-ethyloxetane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives with different functional groups.
Reduction: Reduction reactions can convert the vinyloxymethyl group to other functional groups such as alcohols.
Substitution: The vinyloxymethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxetane derivatives with carbonyl groups, while reduction can produce alcohols .
Applications De Recherche Scientifique
3-(ethenoxymethyl)-3-ethyloxetane has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers. Its unique structure allows for the creation of materials with specific properties.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Research into drug delivery systems often utilizes this compound due to its ability to form stable complexes with various drugs.
Mécanisme D'action
The mechanism by which 3-(ethenoxymethyl)-3-ethyloxetane exerts its effects involves its ability to undergo ring-opening polymerization. This process is initiated by the presence of a catalyst or initiator, leading to the formation of long polymer chains. The molecular targets and pathways involved include interactions with various nucleophiles and electrophiles, which facilitate the ring-opening and subsequent polymerization .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Ethyl-3-hydroxymethyl oxetane: This compound is structurally similar but lacks the vinyloxymethyl group.
3-Methyl-3-oxetanemethanol: Another oxetane derivative with a methyl group instead of an ethyl group.
3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate: A compound with similar ring structure but different functional groups.
Uniqueness
3-(ethenoxymethyl)-3-ethyloxetane is unique due to the presence of both an ethyl group and a vinyloxymethyl group attached to the oxetane ring. This combination imparts distinct reactivity and properties, making it valuable in various applications, particularly in polymer chemistry and materials science .
Propriétés
Formule moléculaire |
C8H14O2 |
|---|---|
Poids moléculaire |
142.20 g/mol |
Nom IUPAC |
3-(ethenoxymethyl)-3-ethyloxetane |
InChI |
InChI=1S/C8H14O2/c1-3-8(5-9-4-2)6-10-7-8/h4H,2-3,5-7H2,1H3 |
Clé InChI |
LDBOYMRNYCBDQK-UHFFFAOYSA-N |
SMILES canonique |
CCC1(COC1)COC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{[2-(Bicyclo[2.2.1]hept-5-en-2-yl)propan-2-yl]oxy}acetic acid](/img/structure/B8654139.png)
![Ethyl oxo[2-(pyridin-3-ylcarbonyl)hydrazinyl]acetate](/img/structure/B8654154.png)




![5-Phenyl-2-azabicyclo[2.2.1]heptane](/img/structure/B8654196.png)


![Ethanone, 1-[2-methoxy-4-(1-methylethyl)phenyl]-](/img/structure/B8654215.png)



